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Introduction
JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor.

The P2X7 receptor, an ATP-gated ion channel, is implicated in neuroinflammatory processes

and has emerged as a promising therapeutic target for chronic pain conditions. Activation of the

P2X7 receptor on microglia in the central nervous system is a critical step in the release of pro-

inflammatory cytokines, such as interleukin-1β (IL-1β), which contribute to the establishment

and maintenance of neuropathic pain.[1] This document provides detailed protocols for the use

of JNJ-47965567 in the Chung model of neuropathic pain in rats, a widely used preclinical

model that mimics aspects of human neuropathic pain.

Mechanism of Action
JNJ-47965567 exerts its analgesic effects by blocking the P2X7 receptor. In the context of

neuropathic pain, nerve injury leads to a release of ATP in the spinal cord, which then activates

P2X7 receptors on microglia. This activation triggers a signaling cascade culminating in the

maturation and release of IL-1β. IL-1β, in turn, enhances neuronal excitability and synaptic

transmission, contributing to the central sensitization that underlies neuropathic pain symptoms

like allodynia (pain from a non-painful stimulus). By antagonizing the P2X7 receptor, JNJ-

47965567 inhibits this neuroinflammatory cascade, thereby reducing the release of IL-1β and

mitigating pain hypersensitivity.[1]
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Caption: P2X7 signaling in neuropathic pain and the inhibitory action of JNJ-47965567.

Quantitative Data
In Vitro Pharmacology of JNJ-47965567

Parameter Species System Value

pK_i_ Human Recombinant P2X7 7.9 ± 0.07

pK_i_ Rat Recombinant P2X7 8.7 ± 0.07

pIC_50_ (IL-1β

release)
Human Whole Blood 6.7 ± 0.07

pIC_50_ (IL-1β

release)
Human Monocytes 7.5 ± 0.07

pIC_50_ (IL-1β

release)
Rat Microglia 7.1 ± 0.1

Data from Bhattacharya et al., 2013.[1]

In Vivo Efficacy in the Rat Chung Model of Neuropathic
Pain
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Treatment Group Time Post-Dose (hours)
Paw Withdrawal Threshold
(g)

Vehicle 0 ~2.5

Vehicle 1 ~2.5

Vehicle 2 ~2.5

Vehicle 4 ~2.5

Vehicle 6 ~2.5

Vehicle 24 ~2.5

JNJ-47965567 (30 mg/kg) 0 ~2.5

JNJ-47965567 (30 mg/kg) 1 ~7.5

JNJ-47965567 (30 mg/kg) 2 ~8.0**

JNJ-47965567 (30 mg/kg) 4 ~6.5

JNJ-47965567 (30 mg/kg) 6 ~5.0

JNJ-47965567 (30 mg/kg) 24 ~3.0

*P < 0.05; **P < 0.01 compared to vehicle. Data are approximated from the graphical

representation in Bhattacharya et al., 2013.[1]

Experimental Protocols
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Caption: Workflow for evaluating JNJ-47965567 in a neuropathic pain model.

Chung Model of Neuropathic Pain (Spinal Nerve
Ligation)
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This surgical protocol is based on the method described by Kim and Chung (1992) and as

utilized in the evaluation of JNJ-47965567.[1]

Materials:

Male Sprague-Dawley rats (100-250 g)

Anesthetic (e.g., isoflurane)

Surgical instruments (scalpel, forceps, retractors)

Silk ligature (e.g., 6-0)

Sutures for muscle and skin closure

Wound clips (optional for skin closure)

Antiseptic solution and sterile saline

Warming pad

Procedure:

Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic. Shave and

sterilize the dorsal lumbar region. Place the animal on a warming pad to maintain body

temperature throughout the surgery.

Incision: Make a dorsal midline skin incision to expose the vertebrae at the L4-S2 level.

Exposure of Spinal Nerves: Carefully dissect the paraspinal muscles to expose the L6

transverse process. Remove the L6 transverse process to clearly visualize the L4 to L6

spinal nerves.

Nerve Ligation: Gently isolate the L5 and L6 spinal nerves from the surrounding tissue.

Tightly ligate the L5 and L6 spinal nerves with a silk ligature.[2]

Closure: Close the muscle layer using sutures. Close the skin incision with sutures or wound

clips.
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Post-operative Care: Administer post-operative analgesics as per institutional guidelines.

House the animals with additional bedding and monitor for signs of distress. Allow for a

recovery period of 10-14 days for the development of stable mechanical allodynia before

behavioral testing.

Assessment of Mechanical Allodynia (von Frey Test)
This protocol is based on the "up-down" method described by Chaplan et al. (1994) and is a

standard method for assessing tactile allodynia.

Materials:

von Frey filaments (calibrated set, e.g., Stoelting)

Testing chambers with a wire mesh floor

Data recording sheets

Procedure:

Acclimation: Place the rats in individual testing chambers on the wire mesh floor and allow

them to acclimate for at least 15-30 minutes before testing.

Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of

the hind paw with sufficient force to cause the filament to buckle slightly. Hold for a maximum

of 6-8 seconds.

Positive Response: A positive response is defined as a sharp withdrawal of the paw.

Threshold Determination (Up-Down Method):

Begin testing with a filament in the middle of the force range (e.g., 2.0 g or handle number

4.31).

If there is no response, the next stimulus is with the next higher force filament.

If there is a positive response, the next stimulus is with the next lower force filament.
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The 50% paw withdrawal threshold is determined using a specific pattern of responses

around the threshold, as detailed by Chaplan et al. (1994). This typically involves

recording the responses to a series of six stimuli after the first crossover in response (from

positive to negative or vice versa).

Calculation: The 50% withdrawal threshold in grams is calculated using the formula: 50% g

threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final von Frey filament used,

k is a value from the Chaplan et al. table corresponding to the pattern of responses, and δ is

the average difference in log units between the filaments.

Preparation and Administration of JNJ-47965567
Materials:

JNJ-47965567

Vehicle: 30% (w/v) SBE-β-cyclodextrin in sterile water

Vortex mixer and/or sonicator

Syringes and needles for administration (e.g., subcutaneous or intraperitoneal)

Preparation:

Prepare a 30% (w/v) solution of SBE-β-cyclodextrin in sterile water.

Suspend JNJ-47965567 in the vehicle to the desired final concentration (e.g., for a 30 mg/kg

dose).

Use a vortex mixer and/or sonicator to ensure a uniform suspension.

Administration:

Administer the prepared JNJ-47965567 suspension or vehicle to the rats via the desired

route (e.g., subcutaneous injection).

The volume of administration should be calculated based on the animal's body weight.
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Behavioral testing should be conducted at specified time points post-administration (e.g., 1,

2, 4, 6, and 24 hours).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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